molecular formula C14H10O5 B6401213 3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid CAS No. 1261967-44-5

3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid

Cat. No.: B6401213
CAS No.: 1261967-44-5
M. Wt: 258.23 g/mol
InChI Key: UOLSIBYEZCCPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound known for its unique structure and properties It is characterized by the presence of a hydroxy group and a methylenedioxyphenyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 3,4-methylenedioxybenzaldehyde and 3-hydroxybenzoic acid as starting materials. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methylenedioxyphenyl groups play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzoic acid: Similar in structure but with a methoxy group instead of a methylenedioxy group.

    4-Hydroxy-3-methoxybenzoic acid: Another similar compound with different positioning of functional groups.

    Vanillic acid: Contains a methoxy and a hydroxy group on the aromatic ring.

Uniqueness

3-Hydroxy-4-(3,4-methylenedioxyphenyl)benzoic acid is unique due to the presence of both hydroxy and methylenedioxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-11-5-9(14(16)17)1-3-10(11)8-2-4-12-13(6-8)19-7-18-12/h1-6,15H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLSIBYEZCCPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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